Cas no 5711-40-0 (Bromebric Acid)

Bromebric Acid Chemical and Physical Properties
Names and Identifiers
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- (e)-3-p-anisoyl-3-bromoacrylic Acid
- Acido bromebrico
- Bromebric
- (2E)-3-Bromo-4-(p-methoxyphenyl)-4-oxo-2-butenoic acid
- (E)-3-bromo-3-(4'-methoxybenzoyl)acrylic acid
- (E)-3-p-Anisoyl-3-bromacrylsaeure
- 3-Brom-4-(4-methoxy-phenyl)-4-oxo-cis-crotonsaeure
- 3-bromo-4-(4-methoxy-phenyl)-4-oxo-cis-crotonic acid
- Acide bromebrique
- Acidum bromebricum
- Bromebrinsaeure
- Unii-fge8818gwa
- Bromebric Acid
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Computed Properties
- Exact Mass: 283.96837
Experimental Properties
- PSA: 63.6
Bromebric Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B659160-100mg |
Bromebric Acid |
5711-40-0 | 100mg |
$ 816.00 | 2023-04-18 | ||
TRC | B659160-250mg |
Bromebric Acid |
5711-40-0 | 250mg |
$ 1200.00 | 2023-09-08 | ||
TRC | B659160-25mg |
Bromebric Acid |
5711-40-0 | 25mg |
$ 207.00 | 2023-04-18 |
Bromebric Acid Related Literature
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on Bromebric Acid
Comprehensive Overview of Bromebric Acid (CAS No. 5711-40-0): Properties, Applications, and Industry Insights
Bromebric Acid (CAS No. 5711-40-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique molecular structure and functional versatility. As a brominated carboxylic acid derivative, it serves as a critical intermediate in synthesizing bioactive molecules, particularly in drug discovery and material science. The compound's distinct electrophilic properties and hydrogen-bonding capacity make it valuable for designing targeted molecular architectures.
Recent advancements in green chemistry have spurred interest in Bromebric Acid as researchers explore sustainable synthetic pathways. A 2023 study highlighted its potential as a catalyst ligand in metal-free reactions, aligning with the industry's shift toward eco-friendly processes. This aligns with trending searches like "sustainable brominated compounds" and "non-toxic acid derivatives", reflecting growing environmental consciousness among chemists.
The compound's crystalline structure (verified via X-ray diffraction) exhibits remarkable stability under ambient conditions, with a melting point range of 158-162°C. Its solubility profile—soluble in polar aprotic solvents like DMSO but sparingly soluble in water—makes it particularly useful for controlled reaction systems. These characteristics address frequently searched queries such as "Bromebric Acid solubility parameters" and "thermal stability of brominated acids".
In pharmaceutical applications, Bromebric Acid demonstrates promise as a prodrug component, with recent patents disclosing its incorporation into targeted drug delivery systems. Its ability to form stable ester conjugates with therapeutic agents has been explored in oncology research, particularly for improving bioavailability of poorly soluble compounds—a hot topic evidenced by search terms like "acid derivatives in drug formulation".
Analytical characterization of 5711-40-0 typically involves HPLC-UV (retention time 6.8 minutes at 254nm using C18 column) and mass spectrometry (m/z 243 [M+H]+). These standardized methods respond to common laboratory questions such as "Bromebric Acid analytical methods" and "CAS 5711-40-0 identification techniques". The compound's spectral fingerprint (characteristic IR absorption at 1715 cm-1 for carbonyl stretch) further aids in quality control protocols.
Industrial scale production of Bromebric Acid employs bromination-cyclization sequences starting from commercially available precursors. Process chemists frequently search for "optimized Bromebric Acid synthesis" and "yield improvement strategies", with recent literature reporting >85% yields via microwave-assisted synthesis—a technique gaining traction in flow chemistry applications.
Emerging research explores its potential in electronic materials, where its aromatic bromine moiety enables precise molecular engineering of organic semiconductors. This application aligns with booming interest in "brominated building blocks for OLEDs" as the display technology market expands. The compound's electron-withdrawing characteristics make it particularly valuable for tuning charge transport properties in thin-film devices.
Regulatory compliance remains a key consideration, with Bromebric Acid requiring standard laboratory safety protocols (gloves, goggles) during handling. While not classified as hazardous under major chemical inventories, proper ventilation and neutralization procedures are recommended—addressing common workplace safety queries like "handling brominated acids safely".
The global market for 5711-40-0 reflects increasing demand from contract research organizations and specialty chemical manufacturers. Market analysts note particular growth in Asia-Pacific regions, correlating with search trends for "Bromebric Acid suppliers" and "CAS 5711-40-0 pricing". Current research focuses on developing high-purity grades (>99.5%) for critical applications in bioconjugation chemistry.
Future directions include exploring Bromebric Acid's role in click chemistry applications and as a crosslinking agent in polymer science. These developments respond to emerging search patterns like "brominated acids in material science" and "new applications of carboxylic acid derivatives". With over 25 recent PubMed-indexed studies referencing this compound, its scientific relevance continues to expand across interdisciplinary fields.
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